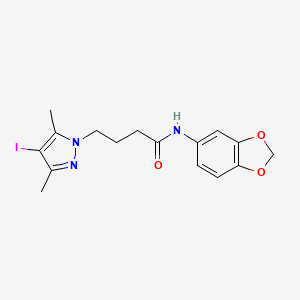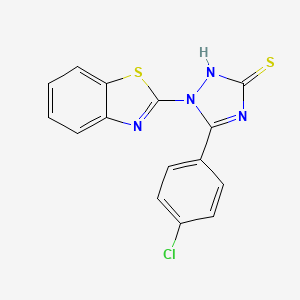
N-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a benzodioxole ring, an iodinated pyrazole ring, and a butanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium.
Coupling Reaction: The iodinated pyrazole is then coupled with the benzodioxole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the amidation of the coupled product with butanoyl chloride in the presence of a base, such as triethylamine, to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodinated pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.
Reduction: Reduced forms of the benzodioxole and pyrazole rings.
Substitution: Substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N1-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
相似化合物的比较
Similar Compounds
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure with a chlorine atom instead of iodine.
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N1-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets that are not observed with its chloro or bromo analogs.
属性
分子式 |
C16H18IN3O3 |
|---|---|
分子量 |
427.24 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H18IN3O3/c1-10-16(17)11(2)20(19-10)7-3-4-15(21)18-12-5-6-13-14(8-12)23-9-22-13/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,21) |
InChI 键 |
DLGPSCLUDHTGME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC3=C(C=C2)OCO3)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl 2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11047254.png)
![4-(4-Bromophenyl)-1-(4-chlorophenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11047267.png)
![8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11047268.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11047270.png)
![1-cycloheptyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047276.png)
![4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11047284.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11047288.png)
![6-(3-Chloro-2-fluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047291.png)
![5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11047297.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11047306.png)
![2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047314.png)
![10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide](/img/structure/B11047320.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B11047321.png)

